2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
CAS No.:
Cat. No.: VC19881354
Molecular Formula: C10H14BBrN2O2
Molecular Weight: 284.95 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14BBrN2O2 |
|---|---|
| Molecular Weight | 284.95 g/mol |
| IUPAC Name | 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
| Standard InChI | InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3 |
| Standard InChI Key | QNJHXIUMNLKPAI-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Br |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, reflects its substitution pattern: a bromine atom at position 2 and a pinacol boronate ester at position 6 of the pyrazine ring . Its molecular formula, C₁₀H₁₄BBrN₂O₂, corresponds to a molecular weight of 284.95 g/mol . The boronate ester group enhances stability under ambient conditions compared to free boronic acids, while the bromine substituent provides a reactive site for further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄BBrN₂O₂ |
| Molecular Weight | 284.95 g/mol |
| IUPAC Name | 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Br |
| InChI Key | QNJHXIUMNLKPAI-UHFFFAOYSA-N |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via palladium-catalyzed borylation of halogenated pyrazine precursors. A representative route involves reacting 2,6-dibromopyrazine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ or Pd(PPh₃)₄ under inert conditions . Key parameters include:
-
Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
-
Temperature: 80–100°C.
-
Reaction Time: 12–24 hours.
The reaction proceeds via oxidative addition of the palladium catalyst to the bromopyrazine, followed by transmetalation with the diboron reagent and reductive elimination to yield the boronate ester.
Industrial Scalability
Industrial production employs continuous flow reactors to optimize yield and purity. Process intensification strategies, such as catalyst recycling and solvent recovery, are critical for cost-effective manufacturing. Challenges include minimizing boron-containing byproducts and ensuring consistent batch-to-batch quality.
Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
The boronate ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of modern drug discovery. For example, coupling with 5-bromo-2-aminopyridine yields biaryl structures relevant to kinase inhibitor development .
Table 2: Representative Coupling Reactions
| Substrate | Product | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromotoluene | 6-Phenylpyrazine derivative | Pd(PPh₃)₄ | 78 |
| 3-Bromopyridine | Pyrazine-pyridine biaryl | Pd(dppf)Cl₂ | 85 |
Functional Group Transformations
The bromine atom permits further derivatization via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For instance, reaction with sodium azide yields 2-azido-6-boronated pyrazine, a precursor for click chemistry applications.
Comparative Analysis with Analogous Compounds
Halogen-Substituted Derivatives
-
2-Chloro-6-boronated pyrazine: Lower reactivity in cross-coupling due to chlorine’s inferior leaving group ability.
-
2-Iodo-6-boronated pyrazine: Higher reactivity but prone to premature oxidative addition, reducing catalytic efficiency.
Boronate Ester Variations
-
Pinacol vs. Neopentyl glycol boronate esters: Pinacol derivatives offer superior stability, while neopentyl glycol analogs exhibit faster transmetalation kinetics.
Future Directions
Catalytic Innovations
Developing ligand-free palladium systems could reduce costs and environmental impact.
Pharmaceutical Applications
Ongoing research explores this compound’s role in synthesizing Janus kinase (JAK) inhibitors and BTK inhibitors for autoimmune diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume